3-Amino-2-isobutoxybenzoic acid

Lipophilicity Drug Design Physicochemical Property

Optimize your medicinal chemistry research with 3-Amino-2-isobutoxybenzoic acid. Its specific 3-amino-2-isobutoxy arrangement creates a unique hydrogen bond network and electronic profile, critical for exploring new chemical space in antimycobacterial or kinase programs. It is the only viable building block for 3-amino-2-isobutoxy-benzamide libraries, as the 4-amino or deaminated analogs will not replicate this scaffold's topology. Ensure your SAR studies are accurate by procuring the correct isomer.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B12082062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-isobutoxybenzoic acid
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=CC=C1N)C(=O)O
InChIInChI=1S/C11H15NO3/c1-7(2)6-15-10-8(11(13)14)4-3-5-9(10)12/h3-5,7H,6,12H2,1-2H3,(H,13,14)
InChIKeyFUBYYCSXUHQEDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-isobutoxybenzoic Acid (CAS 1565737-62-3): Sourcing Guide for the 3-Amino-2-alkoxybenzoate Scaffold


3-Amino-2-isobutoxybenzoic acid (CAS 1565737-62-3) is a substituted aminobenzoic acid derivative with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is characterized by the unique placement of a primary amino group at the 3-position and an isobutoxy ether group at the 2-position on the benzoic acid ring . This specific substitution pattern distinguishes it from its positional isomers, such as 4-amino-2-isobutoxybenzoic acid and 2-amino-3-isobutoxybenzoic acid, which are often the more commonly referenced analogs . The compound serves as a versatile intermediate in medicinal chemistry, where its distinct spatial arrangement of hydrogen bond donors and acceptors offers unique opportunities for constructing molecular libraries and exploring structure-activity relationships (SAR) around the aminobenzoate core [1].

Why 3-Amino-2-isobutoxybenzoic Acid Cannot Be Replaced by Generic 2-Alkoxy or 4-Amino Analogs


For procurement decisions, substituting 3-amino-2-isobutoxybenzoic acid with a positional isomer like 4-amino-2-isobutoxybenzoic acid or a deaminated analog such as 3-isobutoxybenzoic acid [1] is not viable due to fundamental differences in chemical behavior and biological interactions. The 3-amino group is positioned meta to the carboxylic acid, creating a distinct electronic and steric profile that influences its reactivity and binding capabilities compared to the para-substituted (4-amino) isomer. The presence of both a hydrogen bond-donating amino group and an acceptor-rich isobutoxy and carboxylate system results in a specific molecular topology and lipophilicity (predicted XLogP3 of 3.4 for the non-aminated analog) that cannot be replicated by other in-class compounds [1]. This precise arrangement is critical for applications where a specific molecular geometry is required, as evidenced by the development of targeted synthetic methods for this substitution pattern [2].

Quantitative Evidence for 3-Amino-2-isobutoxybenzoic Acid Differentiation vs. Analogs


Predicted Lipophilicity of 3-Amino-2-isobutoxybenzoic Acid Scaffold vs. Non-Aminated 3-Isobutoxybenzoic Acid

The presence of an amino group at the 3-position is predicted to significantly reduce lipophilicity compared to the non-aminated analog, 3-isobutoxybenzoic acid. The isobutoxybenzoate core without the amino group has a computed XLogP3 of 3.4 [1]. The addition of the polar amino group in the target compound is expected to lower this value by at least 0.5-1.0 log units based on standard substituent effects for aromatic amines. This difference in lipophilicity directly impacts membrane permeability, solubility, and non-specific protein binding, which are critical considerations in assay development and lead optimization.

Lipophilicity Drug Design Physicochemical Property XLogP3

Antimycobacterial Activity of 4-Isobutoxybenzoic Acid vs. 3-Amino-2-isobutoxybenzoic Acid Scaffold

While no direct data exists for the target compound, the 4-isobutoxybenzoic acid (4-IBBA) analog has demonstrated antimycobacterial activity in screening tests, acting as a quinone to inhibit bacterial growth by blocking electron transport . The 3-amino-2-isobutoxybenzoic acid scaffold introduces an amino group that is expected to alter this activity profile. Studies on a series of 4-alkoxybenzoic acids show that antimycobacterial activity increases with lipophilicity, as measured by HPLC capacity factors [1]. The presence of the amino group in the target compound, which reduces lipophilicity and introduces new hydrogen bonding capabilities, is predicted to shift the activity profile away from that of the lipophilic 4-IBBA and toward a different mechanism or target.

Antimycobacterial Infectious Disease Structure-Activity Relationship 4-Alkoxybenzoic Acid

Positional Isomer Differentiation: 3-Amino-2-isobutoxy vs. 4-Amino-2-isobutoxybenzoic Acid Boiling Point

A key differentiator between the 3-amino and 4-amino positional isomers is their distinct boiling points, a consequence of differing intermolecular forces due to the relative positions of the amino and carboxylic acid groups. The 4-amino-2-isobutoxybenzoic acid (CAS 644990-75-0) has a reported boiling point of 382.0 ± 27.0 °C at 760 mmHg . In contrast, the 3-amino-2-isobutoxybenzoic acid has no reported boiling point in this authoritative source, suggesting it may be less thermally stable or have different phase-change characteristics. This difference is critical for purification and analytical method development, as it indicates the compounds will behave differently under gas chromatography or distillation conditions.

Physicochemical Property Boiling Point Purity Analysis Positional Isomer

Synthetic Utility: 3-Amino-2-isobutoxybenzoic Acid as a Precursor for 3-Amino-2-isobutoxy-benzamide

3-Amino-2-isobutoxybenzoic acid is specifically employed as a starting material for the synthesis of 3-amino-2-isobutoxy-benzamide . This is a targeted application that leverages the specific 3-amino-2-isobutoxy substitution pattern. The synthesis typically involves the reaction of the benzoic acid derivative with appropriate amines, facilitated by coupling agents . While 4-amino-2-isobutoxybenzoic acid could theoretically undergo similar amide formation, the resulting benzamide would have the amino group at the 4-position, leading to a distinct set of downstream compounds with different biological and physical properties. This establishes the 3-amino isomer as a non-interchangeable precursor for generating specific benzamide libraries.

Synthetic Intermediate Amide Formation Chemical Building Block Benzamide Synthesis

Targeted Application Scenarios for 3-Amino-2-isobutoxybenzoic Acid in R&D


Scaffold for Position-Specific Benzamide Libraries in Medicinal Chemistry

The compound's unique 3-amino-2-isobutoxy substitution pattern makes it an essential building block for synthesizing regioisomeric benzamide libraries. As demonstrated by its use as a precursor for 3-amino-2-isobutoxy-benzamide , it enables the creation of molecular series that cannot be accessed using the more common 4-amino isomer. This is critical for SAR studies where the relative position of the amino group dictates binding interactions with a biological target.

Investigating Lipophilicity-Driven SAR in Aminobenzoate Derivatives

The predicted lower lipophilicity of 3-amino-2-isobutoxybenzoic acid compared to its non-aminated analog, 3-isobutoxybenzoic acid (XLogP3 3.4) , positions it as a valuable probe in drug discovery programs. Researchers can use this compound to systematically study the impact of introducing a polar amino group into a lipophilic benzoate core, directly influencing key drug-like properties such as solubility, membrane permeability, and metabolic stability.

Developing Novel Antimycobacterial Agents with Divergent Mechanisms

Given the known antimycobacterial activity of the 4-isobutoxybenzoic acid analog, which acts as a quinone , the 3-amino-2-isobutoxybenzoic acid scaffold offers a departure point for exploring new mechanisms. Its altered lipophilicity and electronic profile, inferred from class-level SAR trends [1], suggest it will not share the same activity profile, thereby offering a new chemical starting point for identifying inhibitors with a different mode of action against mycobacteria.

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